molecular formula C11H14N2O2S B1373045 2-Amino-5-(thiomorpholin-4-yl)benzoic acid CAS No. 1183582-61-7

2-Amino-5-(thiomorpholin-4-yl)benzoic acid

Cat. No. B1373045
CAS RN: 1183582-61-7
M. Wt: 238.31 g/mol
InChI Key: BRWQPQXXGYZVMH-UHFFFAOYSA-N
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Description

2-Amino-5-(thiomorpholin-4-yl)benzoic acid (TMBA) is a chemical compound that has generated a lot of interest in the scientific community due to its unique properties. It belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . The molecular formula of TMBA is C11H14N2O2S and it has a molecular weight of 238.31 g/mol .


Molecular Structure Analysis

The molecular structure of TMBA consists of a benzoic acid group, an amino group, and a thiomorpholinyl group . More detailed structural information, including NMR, HPLC, LC-MS, and UPLC data, may be available in technical documents or peer-reviewed papers .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Rapid Acid Hydrolysis : A study by Kayukova et al. (2010) demonstrated the acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles, leading to substituted benzoic acids and related compounds, showcasing the chemical reactivity of structures related to 2-Amino-5-(thiomorpholin-4-yl)benzoic acid (Kayukova et al., 2010).

  • Intramolecular Cycloadditions : Mantelingu et al. (2014) explored azomethine ylides derived from secondary amines, indicating the potential for cycloadditions involving compounds like 2-Amino-5-(thiomorpholin-4-yl)benzoic acid (Mantelingu et al., 2014).

  • Synthesis of Novel Organic Compounds : Joshi et al. (2008) synthesized a series of organic compounds, including oxadiazole and triazole derivatives, from benzoic acid hydrazide analogs, highlighting the versatility in synthesizing diverse organic structures, potentially relevant to 2-Amino-5-(thiomorpholin-4-yl)benzoic acid (Joshi et al., 2008).

Spectroscopic Characterization

  • Spectroscopic Analysis of Schiff Bases : Ermiş (2018) conducted spectroscopic characterization of novel Schiff bases, which can provide insights into the characterization of compounds like 2-Amino-5-(thiomorpholin-4-yl)benzoic acid (Ermiş, 2018).

Antimicrobial Activity

  • Antibacterial and Antitubercular Agents : The study by Joshi et al. (2008) also evaluated the antibacterial activity of synthesized compounds, suggesting a potential application in antimicrobial research (Joshi et al., 2008).

Synthetic Methods Development

  • Diversity Oriented Synthesis : Bera and Panda (2012) focused on the synthesis of diverse morpholines and thiomorpholines, indicating methods that could be applied to synthesize derivatives of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid (Bera & Panda, 2012).

Crystallographic and Structural Analysis

  • Crystal Structure Analysis : Schmidt and Scott (1922) focused on the synthesis and structural analysis of benzoyltaurin, emphasizing the importance of crystallographic studies in understanding the structure of benzoic acid derivatives (Schmidt & Scott, 1922).

properties

IUPAC Name

2-amino-5-thiomorpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWQPQXXGYZVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183582-61-7
Record name 2-amino-5-(thiomorpholin-4-yl)benzoic acid
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